2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide
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Overview
Description
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloroacetyl and methoxy-pentoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide typically involves the reaction of 2-chloroacetamide with 3-methoxy-4-pentoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted amides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[[(2-chloroacetyl)amino]-(3-nitrophenyl)methyl]acetamide
- 2-chloro-N-[[(2-chloroacetyl)amino]-(3,4-dimethoxyphenyl)methyl]acetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(pentyloxy)phenyl]methyl]acetamide exhibits unique properties due to the presence of the methoxy-pentoxyphenyl group. This structural feature enhances its potential as an enzyme inhibitor and broadens its range of applications in scientific research .
Properties
IUPAC Name |
2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-pentoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-3-4-5-8-25-13-7-6-12(9-14(13)24-2)17(20-15(22)10-18)21-16(23)11-19/h6-7,9,17H,3-5,8,10-11H2,1-2H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBIYAGXIUIBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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